molecular formula C16H14O3 B589126 (S)-(+)-Ketoprofen-13C,d3 CAS No. 1330260-99-5

(S)-(+)-Ketoprofen-13C,d3

Cat. No.: B589126
CAS No.: 1330260-99-5
M. Wt: 258.296
InChI Key: DKYWVDODHFEZIM-HPZMRZLNSA-N
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Description

(S)-(+)-Ketoprofen-13C,d3 is a labeled form of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen. This compound is specifically designed for use in research and analytical applications, where the incorporation of isotopes like carbon-13 and deuterium can help in tracing and studying metabolic pathways, drug interactions, and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-Ketoprofen-13C,d3 typically involves the incorporation of isotopically labeled precursors. The process begins with the preparation of labeled benzene derivatives, which are then subjected to Friedel-Crafts acylation to introduce the ketone functionality. The stereochemistry is controlled through chiral catalysts or starting materials to ensure the (S)-enantiomer is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of isotopically labeled reagents is carefully monitored to ensure the purity and consistency of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired isotopic enrichment and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-Ketoprofen-13C,d3 undergoes various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized under specific conditions to form quinones.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The aromatic hydrogen atoms can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated or nitro-substituted aromatic compounds.

Scientific Research Applications

(S)-(+)-Ketoprofen-13C,d3 is widely used in scientific research for various applications:

    Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the drug in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ketoprofen.

    Industry: Applied in the development of new analytical methods and quality control processes for pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-(+)-Ketoprofen-13C,d3 is similar to that of ketoprofen. It inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of these mediators, thereby exerting its anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.

    Naproxen: A longer-acting NSAID used for similar indications.

    Flurbiprofen: An NSAID with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness

(S)-(+)-Ketoprofen-13C,d3 is unique due to its isotopic labeling, which allows for detailed tracing and analysis in research applications. This labeling provides a distinct advantage in studying the drug’s behavior in complex biological systems, offering insights that are not possible with non-labeled compounds.

Properties

CAS No.

1330260-99-5

Molecular Formula

C16H14O3

Molecular Weight

258.296

IUPAC Name

(2S)-2-(3-benzoylphenyl)-3,3,3-trideuteriopropanoic acid

InChI

InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1/i1+1D3

InChI Key

DKYWVDODHFEZIM-HPZMRZLNSA-N

SMILES

CC(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)O

Synonyms

(S)-(+)-3-Benzoyl-α-methylbenzeneacetic Acid-13C,d3;  (+)-Ketoprofen-13C,d3;  (S)-Ketoprofen-13C,d3;  (S)-2-(3-Benzoylphenyl)propionic Acid-d3;  Dexketoprofen-d3; 

Origin of Product

United States

Synthesis routes and methods I

Procedure details

α-(3-(1-Phenylethenyl)phenyl)propionaldehyde (36 g) obtained in Example 4 was dissolved in 250 ml of benzene and 250 ml of water was further added thereto with vigorous stirring to prepare a suspension. Then, 2 liter of 2% aqueous solution of potassium permanganate was dropped little by little over 1.5 hours. After the dropping, stirring was continued for 18 hours at room temperature. After the reaction, it was acidified by adding concentrated sulfuric acid and was treated by adding 35 g of sodium sulfite. After that, 500 ml of water was added and extraction was carried out three times with 150 ml of ether. The ether solution was washed with water and it was extracted with 5% aqueous solution of sodium hydroxide. The aqueous layer was acidified by adding hydrochloric acid and extracted again with ether, which was followed by washing with water, drying with anhydrous magnesium sulfate, and filtration. The ether was then removed by reduced-pressure evaporation. Finally, 20 g of α(3-benzoylphenyl)propionic acid (ketoprofen) was obtained by re-crystallization from benzene/petroleum ether mixture. The melting point and spectrum were the same as those of an authentic sample.
Name
α-(3-(1-Phenylethenyl)phenyl)propionaldehyde
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36 g
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250 mL
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250 mL
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Synthesis routes and methods II

Procedure details

α-(3-(1-Phenylethenyl)phenyl)propionic acid (35 g) obtained in Example 5 was dissolved in 250 ml of benzene and 250 ml of water was further added thereto with vigorous stirring to prepare a suspension. Then, 2 liter of 2% aqueous solution of potassium permanganate was dropped little by little over 1.5 hours. After the dropping, stirring was continued for 18 hours at room temperature. After the reaction, it was acidified by adding concentrated sulfuric acid and was treated by adding 35 g of sodium sulfite. After that, 500 ml of water was added and extraction was carried out three times with 150 ml of ether. The ether solution was washed with water and it was extracted three times with 200 ml of 5% aqueous solution of sodium hydroxide. It was then acidified by adding hydrochloric acid and extracted again three times with 150 ml of ether, which was followed by washing with water, drying with anhydrous magnesium sulfate, and filtration. The ether was then removed by reduced-pressure evaporation. Finally, 20 g of α-(3-benzoylphenyl)propionic acid (ketoprofen) was obtained by re-crystallization from benzene/petroleum ether mixture. The melting point and spectrum were the same as those of an authentic sample.
Name
α-(3-(1-Phenylethenyl)phenyl)propionic acid
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35 g
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250 mL
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250 mL
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Synthesis routes and methods III

Procedure details

α-(3-(1-Phenylethenyl)propionic acid methyl ester (36 g) obtained in Example 7 was dissolved in 250 ml of benzene and 250 ml of water was further added thereto with vigorous stirring to prepare a suspension. Then, 2 liter of 2% aqueous solution of potassium permanganate was dropped little by little over 1.5 hours. After the dropping, stirring was continued for 18 hours at room temperature. After the reaction, the reaction mixture was acidified by adding concentrated sulfuric acid and was treated by adding 35 g of sodium sulfite. After that, 500 ml of water was added and extraction was carried out three times with 150 ml of ether. The ether solution was washed with water. The remaining layer was hydrolyzed with 5% aqueous solution of sodium hydroxide at the refluxing temperature for 5 hours. After cooling, the aqueous layer was washed with ether. The aqueous layer was acidified by adding hydrochloric acid and extracted again with ether, which was followed by washing with water, drying with anhydrous magnesium sulfate, and filtration. Ether was then removed by reduced-pressure evaporation to obtain crude product. Finally, 23 g of α-(3-benzoylphenyl)propionic acid (ketoprofen) was obtained by re-crystallization from benzene/petroleum ether mixture. The melting point and spectrum were the same as those of an authentic sample.
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benzene petroleum ether
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

A mixture of 20 g of 2-benzoyl-cyclohexanone, 21.6 g of ethyl pyruvate and 0.2 g of p-toluenesulfonic acid is heated at 150° for 15 hours. There is removed that fraction which distills at 1 mm (Hg up to 150°) and the residue is heated for 10 hours at 230° with 5 parts by weight of pyridine hydrochloride. After cooling the raw reaction products are poured in water and extracted with ether. The residue which is obtained after evaporation of the solvent is steam distilled. The part which does not distil is extracted with ether, the ether solution is dried well over sodium sulfate and to the dried solution there is added diethylamine until a clearly alkaline pH is reached. There thus precipitates a mixture of diethylamine salts from which, through fractional crystallization with hexane-ethyl acetate there is obtained the diathylamine salt of m-benzoyl-hydratropic acid m.p. 102°-104°. The free acid is obtained therefrom with the usual techniques.
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20 g
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